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molecular formula C12H20N4 B8708475 Pentanenitrile, 2,2'-azobis(2-methyl- CAS No. 13393-65-2

Pentanenitrile, 2,2'-azobis(2-methyl-

Cat. No. B8708475
M. Wt: 220.31 g/mol
InChI Key: ODKBBGGUUMCXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017194B2

Procedure details

Styrene (4.8 g), methyl methacrylate (2.85 g), glycidyl methacrylate (0.3 g) and 2,2′-azobis(2-cyanopentane) (0.3 g) are dissolved in 2-butanone (40 mL) and degassed using five vacuum/nitrogen purges. The reaction is refluxed for 24 hours and then precipitated into methanol (1 L), filtered, rinsed with additional methanol and sucked dry overnight. A white polymer is obtained with Mw/Mn=16,000/8,300=1.9
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[C:17]([CH3:19])=[CH2:18].N(C(C#N)(CCC)C)=NC(C#N)(CCC)C>CC(=O)CC>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[C:17]([CH3:19])=[CH2:18] |f:5.6.7|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Name
Quantity
0.3 g
Type
reactant
Smiles
N(=NC(C)(CCC)C#N)C(C)(CCC)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
precipitated into methanol (1 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with additional methanol
CUSTOM
Type
CUSTOM
Details
sucked dry overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A white polymer is obtained with Mw/Mn=16,000/8,300=1.9

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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